molecular formula C10H15N3O B1372622 6-(Tert-butoxy)pyridine-3-carboximidamide CAS No. 1039318-00-7

6-(Tert-butoxy)pyridine-3-carboximidamide

Cat. No. B1372622
M. Wt: 193.25 g/mol
InChI Key: TUBCSPBAZOTZFN-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)pyridine-3-carboximidamide is a chemical compound with the CAS Number: 1039318-00-7 . It has a molecular weight of 193.25 . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 6-tert-butoxy-3-pyridinecarboximidamide . The InChI code for this compound is 1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.25 . It is usually in the form of a powder . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Reaction Dynamics and Radical Behavior

  • Reactivity with Phenols : Tert-butoxy radicals, similar in structure to 6-(Tert-butoxy)pyridine-3-carboximidamide, show efficient reactivity with phenols, forming phenoxy radicals. This reaction has implications for understanding the behavior of similar compounds in various chemical environments (Das, Encinas, Steenken, & Scaiano, 1981).

Biological Activity and Interaction

  • Modulation of Ethoxyquin Genotoxicity : Studies involving derivatives of N-tert-butyl-alpha-phenylnitrone, which share structural features with 6-(Tert-butoxy)pyridine-3-carboximidamide, indicate their potential in modulating the genotoxicity of ethoxyquin, an antioxidant used in animal feeds. This research is significant in understanding the role of similar compounds in DNA damage and repair processes (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).

Chemical Synthesis and Applications

  • Microwave-Promoted Syntheses : Research into the synthesis of pyridine carboxamides and tert-carboximides from 6-acetylpyridine-2-carboxylic acid, a compound related to 6-(Tert-butoxy)pyridine-3-carboximidamide, suggests potential applications in creating novel compounds via microwave-promoted synthesis (Su, Zhao, Zhang, & Qin, 2009).

  • Synthesis of Piperidine Derivatives : The intramolecular nucleophilic opening of oxirane rings in related tert-butyl compounds has been studied for the synthesis of piperidine derivatives, highlighting a method that could be relevant to the manipulation of 6-(Tert-butoxy)pyridine-3-carboximidamide (Moskalenko & Boev, 2014).

Magnetic and Electrical Properties

  • Copper(II)-Mediated Synthesis : The synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine via copper(II)-mediated oxidative cyclization, involving tert-butyl structures, points towards applications in coordination chemistry and materials science, potentially applicable to 6-(Tert-butoxy)pyridine-3-carboximidamide (Garza-Ortiz et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBCSPBAZOTZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butoxy)pyridine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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